8-(ethylthio)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

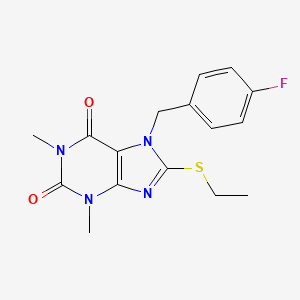

The compound 8-(ethylthio)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a xanthine derivative characterized by a 1,3-dimethyl purine-dione core. Key structural features include:

- 1,3-dimethyl groups at positions 1 and 3 of the purine ring.

- 4-fluorobenzyl substitution at position 7, which introduces aromatic and electron-withdrawing properties.

This compound belongs to the broader class of long-chain arylpiperazines (LCAPs) with terminal xanthine moieties, which are known for mixed serotonin (5-HT) and dopamine (D2) receptor binding profiles . The 1,3-dimethyl configuration is critical, as it confers higher affinity for 5-HT6 and D2 receptors compared to 3,7-dimethyl analogs, as demonstrated in receptor binding assays .

Properties

IUPAC Name |

8-ethylsulfanyl-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O2S/c1-4-24-15-18-13-12(14(22)20(3)16(23)19(13)2)21(15)9-10-5-7-11(17)8-6-10/h5-8H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLKODODERTVEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-(Ethylthio)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of ethylthio and fluorobenzyl substituents, which may enhance its pharmacological properties.

Chemical Structure and Properties

The chemical structure of 8-(ethylthio)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can be represented as follows:

This structure indicates the presence of a purine core with various functional groups that may influence its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of purines exhibit significant antitumor activity. For instance, compounds similar to 8-(ethylthio)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione have been shown to inhibit cancer cell proliferation in various models.

- Case Study : A study demonstrated that purine derivatives could inhibit the growth of human carcinoma cell lines (TK-10 and HT-29) with IC50 values in the low micromolar range. These findings suggest that the compound may possess similar properties due to its structural analogies .

Antimicrobial Properties

The compound's potential antimicrobial activity is also noteworthy. Research into related purine derivatives has shown effectiveness against a range of pathogens.

- Research Findings : Certain derivatives have exhibited activity against Trichomonas vaginalis, a common parasite causing trichomoniasis. The observed minimum inhibitory concentrations (MIC) were reported at concentrations as low as 10 µg/mL .

The biological mechanisms underlying the activities of purine derivatives typically involve interference with nucleic acid synthesis and modulation of enzyme activities critical for cellular replication and metabolism.

- Enzyme Inhibition : Some studies suggest that these compounds may act as inhibitors of key enzymes involved in nucleotide metabolism, thereby disrupting DNA synthesis in rapidly dividing cells .

Comparative Biological Activity Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and biochemical properties of xanthine derivatives are highly dependent on substitutions at positions 7 and 8. Below is a detailed comparison with key analogs:

Substitutions at Position 7

7-(4-(tert-Butyl)benzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (VU0071063)

- Structure : tert-Butylbenzyl group at position 7; ethylthio at position 8 is absent.

- Activity : Potent activator of SUR1-containing KATP channels, outperforming diazoxide in efficacy and selectivity. Demonstrates the impact of bulky hydrophobic groups at position 7 on ion channel modulation .

7-((5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

- Structure : Triazole-linked phenyl group at position 7.

- Activity : Investigated as an antimalarial agent, highlighting the role of heterocyclic substituents in antiparasitic activity .

- Key Difference : The 4-fluorobenzyl group in the target compound offers distinct electronic effects (fluorine’s electronegativity) versus the triazole-phenyl moiety.

Substitutions at Position 8

8-Morpholino-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

- Structure: Morpholino group at position 8; identical 4-fluorobenzyl at position 7.

- Activity: Not explicitly reported, but morpholino’s electron-rich nature may enhance solubility and alter receptor binding compared to ethylthio .

8-(3-Chloro-6-(trifluoromethyl)pyridin-2-yloxy)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione

- Structure : Chloro-trifluoromethylpyridinyloxy group at position 8; 1,3,7-trimethyl core.

- Activity : Loss of CNS stimulation but retained analgesic effects, illustrating how electron-withdrawing groups at position 8 can decouple CNS activity from other therapeutic effects .

- Key Difference : The ethylthio group in the target compound may offer a balance between lipophilicity and metabolic stability compared to halogenated aryloxy groups.

Dual Substitutions at Positions 7 and 8

8-(Ethylthio)-7-(3-phenylpropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Structure : Ethylthio at position 8; 3-phenylpropyl at position 7.

- Key Difference : The 4-fluorobenzyl group in the target compound may enhance aromatic π-π interactions with receptors compared to aliphatic 3-phenylpropyl.

7,8-Disubstituted Derivatives with Anticancer Activity

- Structure : Varied 7- and 8-substituents, including alkyl and aryl groups.

- Activity : Demonstrated potent anticancer and multi-kinase inhibitory effects, emphasizing the importance of dual substitutions in targeting kinases .

- Key Difference : The target compound’s 4-fluorobenzyl/ethylthio combination may optimize receptor affinity while minimizing off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.